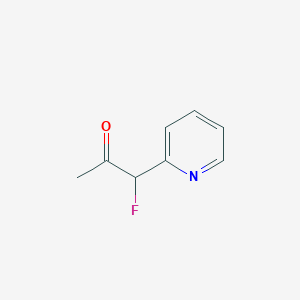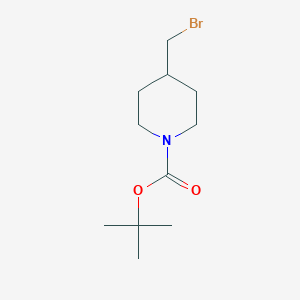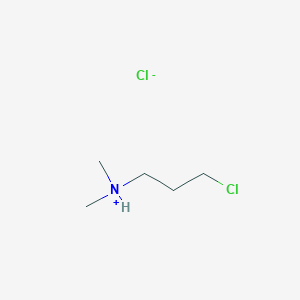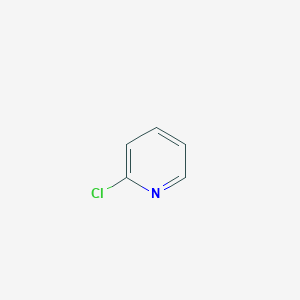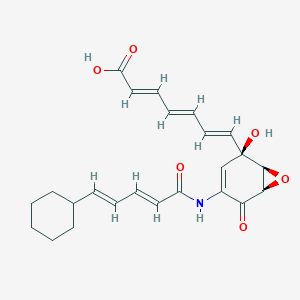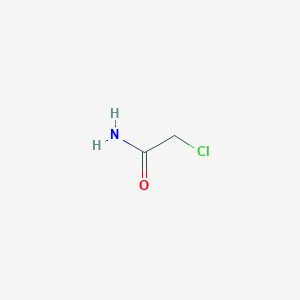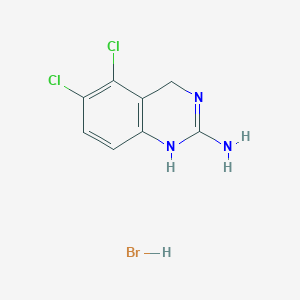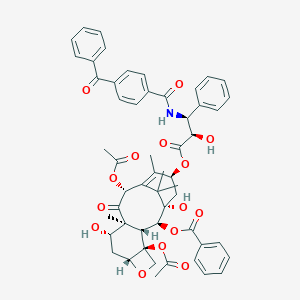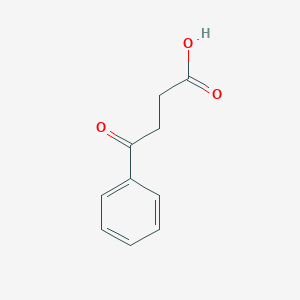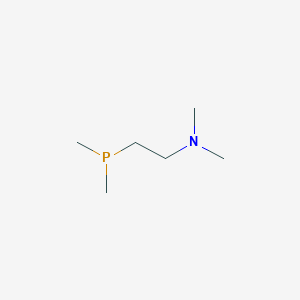
Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI): is an organophosphorus compound with the molecular formula C6H16NP . This compound is characterized by the presence of a phosphino group and an amine group, making it a versatile ligand in coordination chemistry. It is commonly used in the synthesis of various metal complexes due to its ability to donate electrons through both the phosphorus and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Reaction with Methylmagnesium Iodide:
Reactants: 1,2-bis(dichlorophosphino)ethane and methylmagnesium iodide.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere to prevent oxidation. The temperature is maintained at around 0°C to 25°C.
Equation: [ \text{Cl}_2\text{PCH}_2\text{CH}_2\text{PCl}_2 + 4 \text{MeMgI} \rightarrow \text{Me}_2\text{PCH}_2\text{CH}_2\text{PMe}_2 + 4 \text{MgICl} ]
-
Alkylation of Sodium Dimethylphosphide:
Reactants: Sodium dimethylphosphide and an appropriate alkyl halide.
Reaction Conditions: The reaction is conducted under an inert atmosphere, typically at room temperature.
Equation: [ \text{NaPMe}_2 + \text{R-X} \rightarrow \text{Me}_2\text{P-R} + \text{NaX} ]
Industrial Production Methods:
Industrial production of Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI) often involves large-scale synthesis using the above methods with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents include hydrogen peroxide and oxygen.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Products: The major product is the corresponding phosphine oxide.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are conducted under an inert atmosphere at low temperatures.
Products: The major product is the reduced phosphine.
-
Substitution:
Reagents: Various alkyl halides or acyl halides.
Conditions: Reactions are carried out in the presence of a base such as triethylamine.
Products: The major products are substituted phosphines or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI) is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are used in catalysis and materials science.
Biology: In biological research, this compound is used to study the interactions between metal ions and biological molecules. It can also be used to synthesize metal-based drugs with potential therapeutic applications.
Medicine: The compound’s ability to form stable metal complexes makes it a candidate for the development of metal-based pharmaceuticals. These complexes can be used in imaging and as therapeutic agents.
Industry: In the industrial sector, Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI) is used in the production of catalysts for various chemical processes, including polymerization and hydrogenation reactions.
Wirkmechanismus
The mechanism of action of Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI) involves its ability to donate electrons through both the phosphorus and nitrogen atoms. This dual electron-donating capability allows it to form stable complexes with metal ions. The molecular targets include transition metals such as palladium, platinum, and nickel. The pathways involved include coordination to the metal center, which can enhance the reactivity and selectivity of the metal in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Bis(dimethylphosphino)ethane
- 1,2-Bis(diphenylphosphino)ethane
- Tetramethylethylenediamine
Comparison:
- 1,2-Bis(dimethylphosphino)ethane: Similar in structure but has two phosphino groups instead of one phosphino and one amine group. It is more rigid and less flexible in forming complexes.
- 1,2-Bis(diphenylphosphino)ethane: Contains bulkier phenyl groups, making it less basic but more air-stable.
- Tetramethylethylenediamine: Contains two amine groups instead of phosphino groups, making it less effective in forming stable metal complexes.
Uniqueness: Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI) is unique due to its dual electron-donating capability through both phosphorus and nitrogen atoms, providing versatility in forming stable metal complexes with a wide range of transition metals.
Eigenschaften
CAS-Nummer |
154781-52-9 |
|---|---|
Molekularformel |
C6H16NP |
Molekulargewicht |
133.17 g/mol |
IUPAC-Name |
2-dimethylphosphanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C6H16NP/c1-7(2)5-6-8(3)4/h5-6H2,1-4H3 |
InChI-Schlüssel |
MUOQGMMQUSHAOW-UHFFFAOYSA-N |
SMILES |
CN(C)CCP(C)C |
Kanonische SMILES |
CN(C)CCP(C)C |
Synonyme |
Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


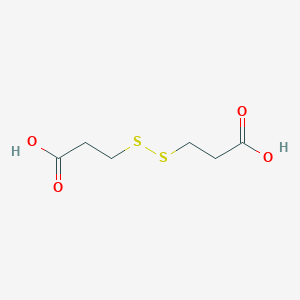
![4-Sulfocalix[4]arene sodium salt](/img/structure/B119419.png)
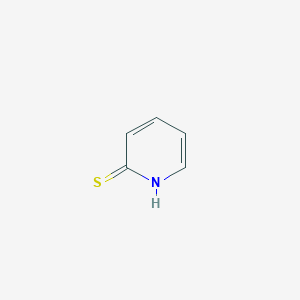
![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)
